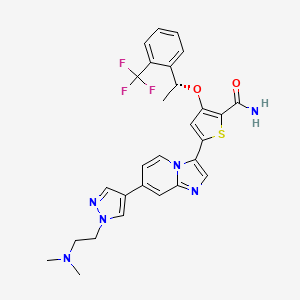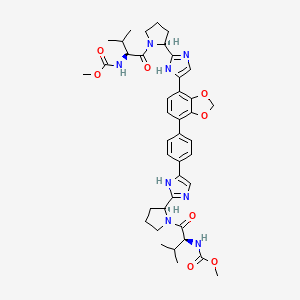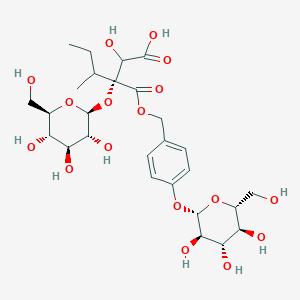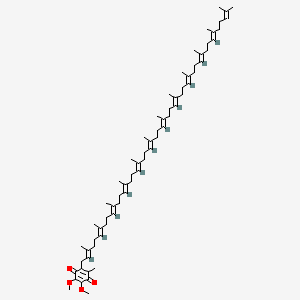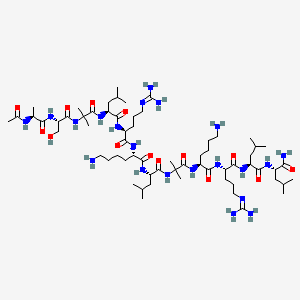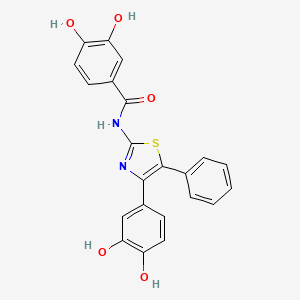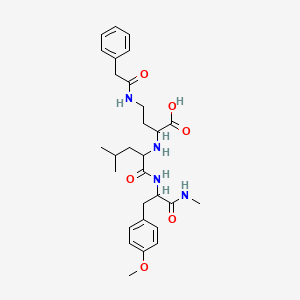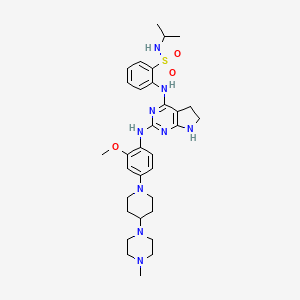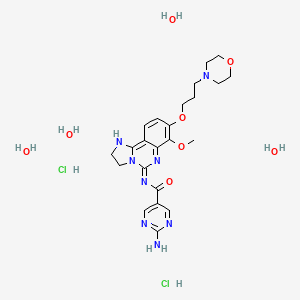
CT-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CT-1 is a novel orally active DNA minor groove ligand, against breast cancer by targeting tumor DNA damage leading to p53-dependent apoptosis.
Applications De Recherche Scientifique
1. Non-Destructive Imaging Technique in Micro-CT
Micro-CT, an advanced form of computed tomography (CT), is widely used in scientific research for non-destructive imaging. This technology allows for detailed visualization of internal structures with resolutions down to a few microns, making it an invaluable tool in various fields, including industrial applications and geological studies. Micro-CT's capacity for high-resolution imaging has led to developments in understanding materials, biological specimens, and geological samples (Dierick et al., 2008).
2. Diagnostic and Clinical Research
CT plays a crucial role in diagnostic and clinical research, particularly in oncology. Functional CT, for instance, captures physiological parameters reflecting tumor vasculature, aiding in tumor diagnosis, staging, and therapy monitoring. Its application extends to assessing pulmonary nodules and hepatic metastases, and monitoring anti-angiogenesis drugs, highlighting its importance in cancer research and treatment (Miles, 2002).
3. Advancement in Nano-CT
The development of nano-CT represents a significant technological leap, especially in dental research and endodontics. Nano-CT offers ultra-high spatial resolution, enabling the visualization of structures at the cellular level, including bone trabeculae and submicron hard tissue cracks. This advancement opens new doors in understanding complex anatomical variations, tissue responses, and interactions with materials (Ahmed, 2016).
4. Cardiological Applications
CT technology, particularly cardiac CT, is instrumental in visualizing coronary arterial diseases. It provides detailed, accurate descriptions of heart conditions, enhancing the depth of understanding in cardiology. The use of cardiac CT has significantly impacted patient diagnosis and treatment strategies in cardiology, including coronary artery disease (Rochitte, 2016).
5. Educational and Research Outreach
CT technology extends beyond clinical applications to educational domains. For instance, it plays a role in STEM outreach programs, where concepts like computational thinking are integrated with scientific education, leveraging CT's capabilities to enhance student learning and problem-solving skills in scientific contexts (Weese & Feldhausen, 2017).
6. Role in Public Health Research
CT technology contributes to public health research, particularly in understanding the relationship between body composition and disease. It provides precise measurements of internal tissues and organs, which are crucial in assessing various health conditions and diseases (Ross, 2003).
Propriétés
Numéro CAS |
1983924-33-9 |
|---|---|
Nom du produit |
CT-1 |
Formule moléculaire |
C29H23F3N4O |
Poids moléculaire |
500.5252 |
Nom IUPAC |
3,5-Bis-(2-fluoro-benzylidene)-1-[1-(4-fluoro-benzyl)-1H-[1,2,3]triazol-4-ylmethyl]-piperidin-4-one |
InChI |
InChI=1S/C29H23F3N4O/c30-25-11-9-20(10-12-25)15-36-19-26(33-34-36)18-35-16-23(13-21-5-1-3-7-27(21)31)29(37)24(17-35)14-22-6-2-4-8-28(22)32/h1-14,19H,15-18H2/b23-13+,24-14+ |
Clé InChI |
GRSQHVJEBDBQLN-RNIAWFEPSA-N |
SMILES |
O=C1/C(CN(CC2=CN(CC3=CC=C(F)C=C3)N=N2)C/C1=C\C4=CC=CC=C4F)=C/C5=CC=CC=C5F |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CT-1; CT1; CT 1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)pyrazin-2-yl)-2-fluoro-6-methylbenzamide](/img/structure/B606740.png)
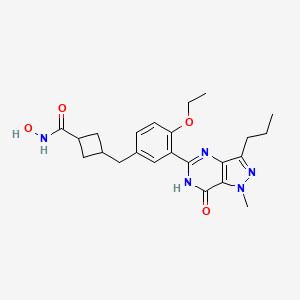
![6-methoxy-2-(5-methylfuran-2-yl)-N-[(1-methylpiperidin-4-yl)methyl]-7-(3-pyrrolidin-1-ylpropoxy)quinolin-4-amine](/img/structure/B606744.png)
